CYCLOHEXANONE PEROXIDE
Overview
Description
CYCLOHEXANONE PEROXIDE is a chemical compound with the molecular formula C12H22O5. It is known for its strong oxidizing properties and is commonly used as a cross-linking agent and initiator in the synthesis of rubber and plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
CYCLOHEXANONE PEROXIDE can be synthesized through the reaction of cyclohexanone with hydrogen peroxide in the presence of an acid catalyst. The process involves the following steps :
Cooling: Cyclohexanone and 30% hydrogen peroxide are cooled separately to below 10°C.
Mixing: Hydrogen peroxide is added to cyclohexanone while maintaining the temperature below 15°C.
Catalysis: 2 mol/L hydrochloric acid is added to the mixture, controlling the temperature to not exceed 30°C.
Solidification: The mixture gradually solidifies and is continuously stirred to prevent clumping.
Washing and Filtration: The solid product is washed with distilled water and filtered.
Neutralization: The product is neutralized with sodium hydroxide to a pH of 8, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is typically carried out in enamel-lined reactors with precise temperature control and continuous stirring to ensure uniformity and prevent hazardous conditions .
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXANONE PEROXIDE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: It can be reduced by strong reducing agents, leading to the formation of cyclohexanol and other by-products.
Major Products Formed
The major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .
Scientific Research Applications
CYCLOHEXANONE PEROXIDE has several scientific research applications :
Chemistry: Used as a cross-linking agent and initiator in polymer synthesis.
Biology: Studied for its potential effects on biological systems due to its strong oxidizing properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Employed in the production of rubber and plastic materials, as well as in the synthesis of various chemical intermediates.
Mechanism of Action
The mechanism of action of CYCLOHEXANONE PEROXIDE involves its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms, leading to the formation of radicals and other reactive species. These reactive species can then interact with molecular targets, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone peroxide: Similar in structure and properties, used as an oxidizing agent and initiator.
Methyl ethyl ketone peroxide: Another peroxide compound with strong oxidizing properties, commonly used in polymer synthesis.
Benzoyl peroxide: Widely used in the polymer industry and as an acne treatment due to its oxidizing properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as both a cross-linking agent and an initiator in polymer synthesis. Its strong oxidizing properties make it highly effective in various chemical reactions, particularly in the synthesis of rubber and plastic materials .
Properties
IUPAC Name |
1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICXTANXZJJIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(O)OOC2(CCCCC2)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14668 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058812 | |
Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline] | |
Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14668 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/14751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanone, peroxide | |
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Record name | Cyclohexanone peroxide | |
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Flash Point |
315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F | |
Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/14751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanone peroxide | |
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Solubility |
OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents | |
Record name | CYCLOHEXANONE PEROXIDE | |
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Density |
1.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.00000071 [mmHg] | |
Record name | Cyclohexanone peroxide | |
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Color/Form |
Grayish paste | |
CAS No. |
12262-58-7, 78-18-2 | |
Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14668 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol | |
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Record name | Cyclohexanone peroxide | |
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Record name | Cyclohexanone, peroxide | |
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Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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Record name | Cyclohexanone, peroxide | |
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Record name | 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide | |
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Record name | 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE | |
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Record name | CYCLOHEXANONE PEROXIDE | |
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Melting Point |
76-77 °C | |
Record name | CYCLOHEXANONE PEROXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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